molecular formula C12H15NO2S B12234672 N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide

N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide

Cat. No.: B12234672
M. Wt: 237.32 g/mol
InChI Key: KFFUTUZGHZJQOY-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide is an organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an oxolane ring via a carboxamide linkage

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)oxolane-3-carboxamide

InChI

InChI=1S/C12H15NO2S/c1-16-11-5-3-2-4-10(11)13-12(14)9-6-7-15-8-9/h2-5,9H,6-8H2,1H3,(H,13,14)

InChI Key

KFFUTUZGHZJQOY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step involves the reaction of the oxolane derivative with an amine or amide source under suitable conditions.

    Attachment of the methylsulfanyl group: This can be done through nucleophilic substitution reactions where a methylsulfanyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Large-scale production would also consider factors such as cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methylsulfanyl)phenyl]oxolane-3-carboxamide is unique due to its specific structural features, such as the combination of the oxolane ring and the methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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